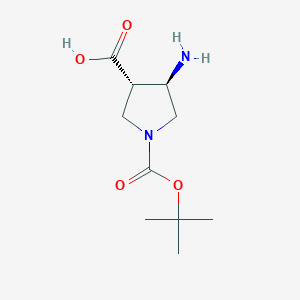![molecular formula C16H14ClF3N2OS B1390810 N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]sulfanyl}éthyl)-4-méthylbenzamide CAS No. 1043106-60-0](/img/structure/B1390810.png)
N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]sulfanyl}éthyl)-4-méthylbenzamide
Vue d'ensemble
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine group and a benzamide group . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.79 . It is relatively insoluble in water . It is stable to hydrolysis, of low volatility, and is soluble in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Anti-Fibrosis Activity
- Potential Therapeutic Applications: Investigating these compounds further could lead to breakthroughs in treating fibrotic conditions .
Chemodivergent Synthesis
- Applications in Medicinal Chemistry: The ability to access such compounds facilitates drug discovery and development .
Functionalization Studies
In summary, N-(2-{[3-chloro-5-(trifluorométhyl)pyridin-2-yl]sulfanyl}éthyl)-4-méthylbenzamide exhibits diverse applications, from crop protection to potential therapeutic agents. Its unique structure continues to inspire scientific exploration . If you need further details or have additional queries, feel free to ask!
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that many drugs interact with their targets by binding to them, thereby altering their function and leading to changes in the biochemical pathways within the cell .
Biochemical Pathways
The alteration of these pathways can lead to downstream effects, such as the activation or inhibition of other enzymes or signaling molecules .
Pharmacokinetics
These properties can greatly impact the bioavailability of a drug, influencing how much of the drug reaches its target and how long it stays in the body .
Result of Action
The ultimate effect of a drug usually involves the alteration of cellular function, which can lead to changes in the overall physiology of the organism .
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIHZYXPYPPCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)



![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)


